Physicochemical Profile: Tetrahydro vs. Aromatic Imidazo[1,5-a]pyridine-7-carboxylic acid Scaffold Comparison
The target tetrahydro compound (CAS 753428-77-2) exhibits an XLogP3-AA of -0.1 and a TPSA of 55.1 Ų [1]. By contrast, the fully aromatic imidazo[1,5-a]pyridine-7-carboxylic acid (CAS 588720-29-0) shows an XLogP3 of approximately 0.7 and a TPSA of 54.6 Ų [2]. The lower lipophilicity of the tetrahydro derivative (ΔXLogP ≈ -0.8) is accompanied by the presence of a stereogenic center at C7, which is absent in the aromatic analog. Additionally, the tetrahydro compound has a predicted density of 1.5±0.1 g/cm³ and a boiling point of 464.7±38.0 °C .
| Evidence Dimension | Lipophilicity (XLogP3) and stereochemical complexity |
|---|---|
| Target Compound Data | XLogP3-AA = -0.1; one stereogenic center (C7); TPSA = 55.1 Ų |
| Comparator Or Baseline | Imidazo[1,5-a]pyridine-7-carboxylic acid (CAS 588720-29-0): XLogP3 ≈ 0.7; zero stereogenic centers; TPSA = 54.6 Ų |
| Quantified Difference | ΔXLogP ≈ -0.8; gain of one stereogenic center; ΔTPSA ≈ +0.5 Ų |
| Conditions | Computed physicochemical properties from PubChem and ChemSrc databases |
Why This Matters
Lower lipophilicity and the presence of a stereogenic center make the tetrahydro compound preferable for CNS drug discovery programs where reduced logP and chirality are critical for target engagement and off-target selectivity.
- [1] PubChem. 5,6,7,8-Tetrahydroimidazo[1,5-a]pyridine-7-carboxylic acid. CID 10749571. National Center for Biotechnology Information, 2025. View Source
- [2] PubChem. Imidazo[1,5-a]pyridine-7-carboxylic acid. CID 2763052. National Center for Biotechnology Information, 2025. View Source
